8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine
Overview
Description
This compound is also known as flualprazolam . It is a benzodiazepine that is chemically similar to the benzodiazepines alprazolam and triazolam . It is a white to light yellow crystalline compound, insoluble in water . It is also referred to as midazolam .
Synthesis Analysis
Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine .Molecular Structure Analysis
The molecular formula of midazolam hydrochloride is C18H13ClFN3.HCl . The calculated molecular weight is 362.25 .Chemical Reactions Analysis
Several cytochrome P450 and UDP-glucuronosyltransferase isozymes, amongst them CYP3A4 and UGT1A4, were shown to be involved in flualprazolam biotransformation reactions . Alpha-hydroxy flualprazolam glucuronide, 4-hydroxy flualprazolam glucuronide and the parent glucuronide were identified as most abundant signals in urine .Physical And Chemical Properties Analysis
Midazolam contains not less than 98.5% and not more than 101.5% of C18H13ClFN3, calculated on the dried basis .Scientific Research Applications
Analytical Method Development
One significant area of research involving midazolam is the development of analytical methods to detect and quantify the drug and its metabolites in biological samples. A study by Coassolo et al. (1982) developed a sensitive gas liquid chromatographic assay for plasma determinations of midazolam and its hydroxymethylimidazo metabolite. This method was validated by a CI-GC/MS technique, showcasing its utility in pharmacokinetic studies and highlighting the drug's metabolic pathways (Coassolo et al., 1982).
Pharmacokinetic Studies
Another critical area of research is pharmacokinetic studies, which examine how the drug is absorbed, distributed, metabolized, and excreted in the body. Vree et al. (1981) developed a high-performance liquid chromatography (HPLC) method to simultaneously determine midazolam and its hydroxy metabolites in plasma and urine of humans and dogs. This study provided insights into the drug's elimination half-life and the glucuronidation of its metabolites, contributing to a deeper understanding of its pharmacokinetics (Vree et al., 1981).
Chemical Stability and Decomposition
Research on midazolam's chemical stability and decomposition pathways is also vital. Selkämaa and Tammilehto (1989) investigated the photochemical decomposition of midazolam in ethanolic solutions, identifying several degradation products. This study is essential for understanding the drug's stability under various storage conditions and its shelf life (Selkämaa & Tammilehto, 1989).
Novel Synthesis Pathways
Research into novel synthesis pathways for midazolam and related compounds is another area of interest. Gilman et al. (1977) described the syntheses of novel pyrazolo and imidazo benzodiazepines, utilizing nucleophilic substitution reactions. This research provides insights into new methods for synthesizing benzodiazepine derivatives, potentially leading to the development of new therapeutic agents (Gilman et al., 1977).
Mechanism of Action
Target of Action
The primary target of the compound 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine is the GABA A receptor . This receptor is a major inhibitory neurotransmitter in the central nervous system (CNS) .
Mode of Action
8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine acts as a ligand for the GABA A receptor benzodiazepine modulatory site . By binding to this site, it enhances the effect of the neurotransmitter GABA on the GABA A receptor, resulting in increased inhibitory effects in the CNS .
Biochemical Pathways
The action of 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine on the GABA A receptor affects the GABAergic neurotransmission pathway . This results in an increase in the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and inhibition of neuronal firing .
Pharmacokinetics
It is known that it is a substrate for the cyp3a4 enzyme , which suggests that it is metabolized in the liver and could be affected by drugs that inhibit or induce CYP3A4.
Result of Action
The result of the action of 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine is a sedative/hypnotic effect . This is due to its enhancement of GABAergic neurotransmission, which leads to a decrease in neuronal excitability .
Action Environment
The action, efficacy, and stability of 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine can be influenced by various environmental factors. For example, the presence of other drugs that affect the activity of CYP3A4 could alter its metabolism and therefore its efficacy and potential side effects . Additionally, factors such as pH could potentially affect its stability .
Safety and Hazards
properties
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,13H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGUSEWJNOCDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452329 | |
Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59467-69-5 | |
Record name | 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo(1,5-a)(1,4)benzodiazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REDUCED MIDAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP58XDP3TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.